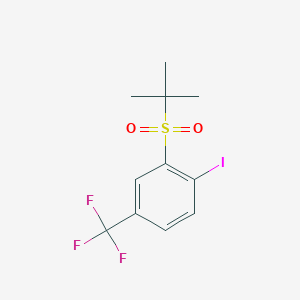

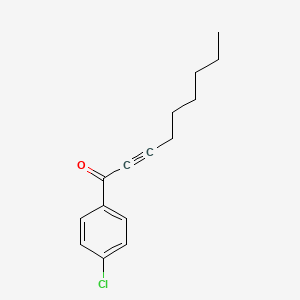

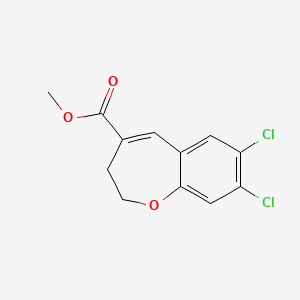

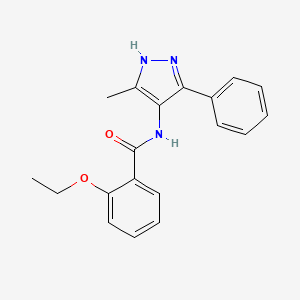

![molecular formula C25H20N8 B12592585 2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] CAS No. 648415-44-5](/img/structure/B12592585.png)

2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2'-(Propan-1,3-diyl)bis[6-(Pyrimidin-2-yl)-1H-benzimidazol] ist eine komplexe organische Verbindung, die für ihre einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung enthält einen Benzimidazol-Kern, der eine kondensierte zweikreisige Struktur aus Benzol- und Imidazolringen ist, die über eine Propan-1,3-diyl-Brücke mit Pyrimidin-2-yl-Gruppen verbunden sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,2'-(Propan-1,3-diyl)bis[6-(Pyrimidin-2-yl)-1H-benzimidazol] erfolgt typischerweise in mehreren Schritten mit organischen Reaktionen. Ein übliches Verfahren umfasst die Kondensation von o-Phenylendiamin mit Pyrimidin-2-carbaldehyd in Gegenwart eines geeigneten Säurekatalysators zur Bildung des Benzimidazol-Kerns. Dieser Zwischenstoff wird dann unter basischen Bedingungen mit 1,3-Dibrompropan umgesetzt, um den Propan-1,3-diyl-Linker einzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren, um konstante Reaktionsbedingungen und hohe Ausbeuten zu gewährleisten. Der Reinigungsprozess umfasst häufig die Umkristallisation oder chromatographische Verfahren, um die reine Verbindung zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,2'-(Propan-1,3-diyl)bis[6-(Pyrimidin-2-yl)-1H-benzimidazol] kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Benzimidazol-Kern kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Pyrimidinringen, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, typischerweise in wasserfreien Lösungsmitteln.

Substitution: Alkylhalogenide, Acylchloride, oft in Gegenwart einer Base wie Triethylamin.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zu Benzimidazol-N-Oxiden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Pyrimidinringen einführen können.

Wissenschaftliche Forschungsanwendungen

2,2'-(Propan-1,3-diyl)bis[6-(Pyrimidin-2-yl)-1H-benzimidazol] hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Ligand in der Koordinationschemie verwendet, um Metallkomplexe mit potenziellen katalytischen Eigenschaften zu bilden.

Biologie: Untersucht für sein Potenzial als antimikrobielles Mittel aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren.

Medizin: Für seine potenziellen therapeutischen Anwendungen erforscht, darunter Antikrebs- und antivirale Aktivitäten.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien eingesetzt, wie z. B. organische Halbleiter und Leuchtdioden (LEDs).

Wirkmechanismus

Der Wirkmechanismus von 2,2'-(Propan-1,3-diyl)bis[6-(Pyrimidin-2-yl)-1H-benzimidazol] beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es an DNA oder Proteine binden und deren normale Funktion stören. Der Benzimidazol-Kern der Verbindung ist dafür bekannt, in DNA zu intercalieren, wodurch die Replikations- und Transkriptionsprozesse gehemmt werden. Darüber hinaus kann seine Fähigkeit, Metallionen zu chelatieren, seine biologische Aktivität verbessern, indem reaktive Zwischenprodukte stabilisiert werden.

Wissenschaftliche Forschungsanwendungen

2,2’-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2,2’-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The compound’s benzimidazole core is known to intercalate into DNA, inhibiting replication and transcription processes. Additionally, its ability to chelate metal ions can enhance its biological activity by stabilizing reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,2'-Bipyridin: Ein weiterer Ligand, der in der Koordinationschemie verwendet wird, aber eine einfachere Struktur aufweist, der der Benzimidazol-Kern fehlt.

1,10-Phenanthrolin: Ähnlich in seinen Anwendungen in der Koordinationschemie, unterscheidet sich jedoch in seiner kondensierten Ringstruktur.

Benzimidazol: Die Kernstruktur der Verbindung, die in verschiedenen Pharmazeutika und Agrochemikalien verwendet wird.

Einzigartigkeit

2,2'-(Propan-1,3-diyl)bis[6-(Pyrimidin-2-yl)-1H-benzimidazol] ist einzigartig aufgrund seiner Kombination aus Benzimidazol- und Pyrimidin-Einheiten, die durch eine flexible Propan-1,3-diyl-Brücke verbunden sind. Diese Struktur bietet eine vielseitige Plattform für die weitere Funktionalisierung und erhöht ihre Fähigkeit, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren.

Eigenschaften

CAS-Nummer |

648415-44-5 |

|---|---|

Molekularformel |

C25H20N8 |

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

6-pyrimidin-2-yl-2-[3-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole |

InChI |

InChI=1S/C25H20N8/c1(4-22-30-18-8-6-16(14-20(18)32-22)24-26-10-2-11-27-24)5-23-31-19-9-7-17(15-21(19)33-23)25-28-12-3-13-29-25/h2-3,6-15H,1,4-5H2,(H,30,32)(H,31,33) |

InChI-Schlüssel |

ACIHUZMDSQHRHU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCCC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.